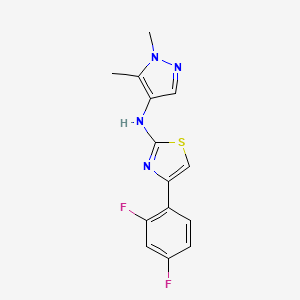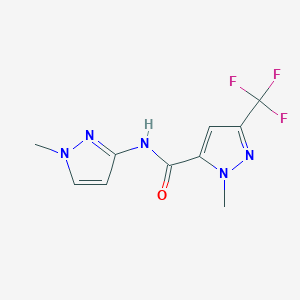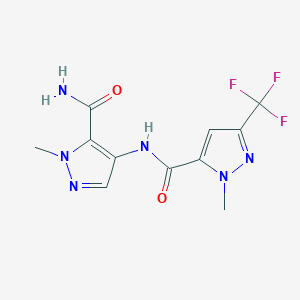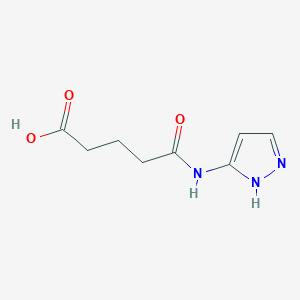
4-(2,4-difluorophenyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole rings with the difluorophenyl group under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and pathways.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and ritonavir.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant.
Difluorophenyl Compounds: Compounds containing the difluorophenyl group, such as diflunisal and flurbiprofen.
Uniqueness
N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE is unique due to its combination of the thiazole, pyrazole, and difluorophenyl groups. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H12F2N4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-N-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12F2N4S/c1-8-12(6-17-20(8)2)18-14-19-13(7-21-14)10-4-3-9(15)5-11(10)16/h3-7H,1-2H3,(H,18,19) |
InChI Key |
NPAVYSAADVXAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B14930195.png)
![2-hydroxy-5-iodo-N'-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide](/img/structure/B14930209.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930217.png)

![Propan-2-yl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-(2,4-dichlorophenyl)thiophene-3-carboxylate](/img/structure/B14930228.png)
![1-(2-chlorobenzyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B14930239.png)

![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B14930264.png)
![2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14930266.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930274.png)

![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)

